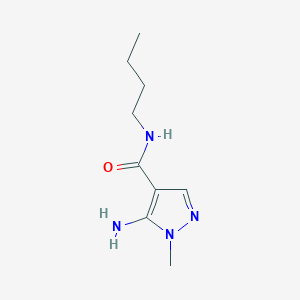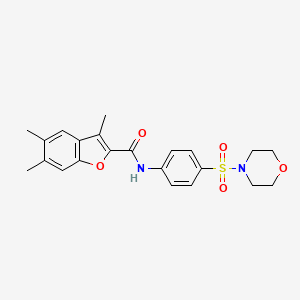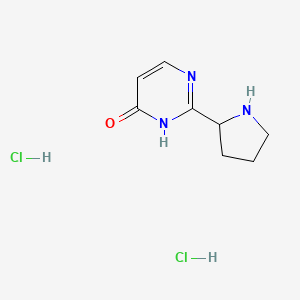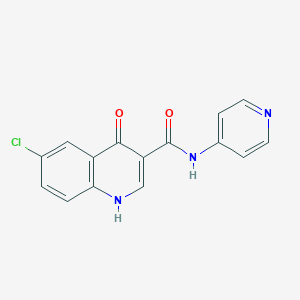
6-Chlor-4-hydroxy-N-(pyridin-4-yl)chinolin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide” is a quinoline derivative. Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various ways. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a molecular formula of C9H7N . It is an essential segment of both natural and synthetic compounds . The quinoline nucleus is present in numerous biological compounds .Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical and Chemical Properties Analysis
Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . It is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .Wissenschaftliche Forschungsanwendungen
- Bedeutung: Einige Derivate zeigten signifikante Aktivität und sind somit potenzielle Kandidaten für die Weiterentwicklung .
- Bedeutung: Das Verständnis seines antibakteriellen Potenzials trägt zur Medikamentenentwicklung und der Bekämpfung von Infektionskrankheiten bei .
Anti-Tuberkulose-Aktivität
Antibakterielles Potenzial
Synthese von biologisch aktiven Verbindungen
Wirkmechanismus
Target of Action
It is known that quinolone derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various cellular targets .
Mode of Action
Quinolone derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Quinolone derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their biological activity .
Result of Action
Quinolone derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Zukünftige Richtungen
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research . This includes the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Biochemische Analyse
Biochemical Properties
6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can disrupt signaling pathways that are crucial for cell growth and proliferation. Additionally, 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide interacts with cannabinoid receptor 2, exhibiting anti-inflammatory potential .
Cellular Effects
The effects of 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes .
Molecular Mechanism
At the molecular level, 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, preventing the phosphorylation of target proteins . This binding interaction leads to the inhibition of downstream signaling pathways that are essential for cell survival and proliferation. Additionally, 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide can activate apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide can sustain its inhibitory effects on cell proliferation and induce lasting changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The compound also interacts with various cofactors that modulate its metabolic flux and influence the levels of metabolites .
Transport and Distribution
Within cells and tissues, 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its biological effects .
Subcellular Localization
The subcellular localization of 6-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its therapeutic effects .
Eigenschaften
IUPAC Name |
6-chloro-4-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-9-1-2-13-11(7-9)14(20)12(8-18-13)15(21)19-10-3-5-17-6-4-10/h1-8H,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPLSCYOEBQGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
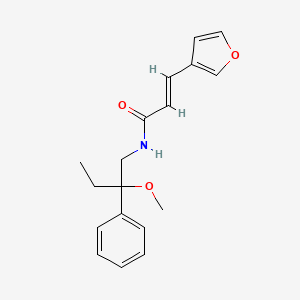
![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)
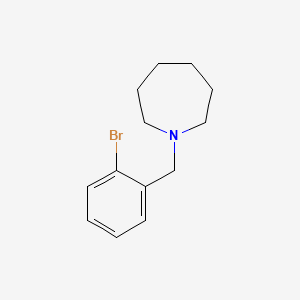
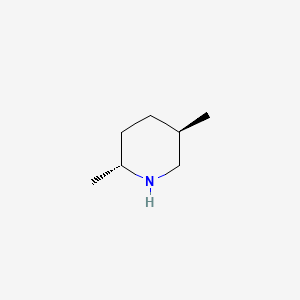
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)
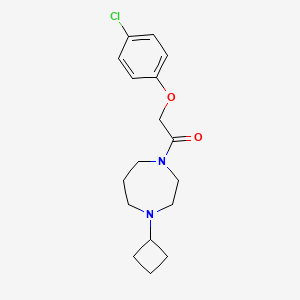
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2595671.png)

![2-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2595674.png)
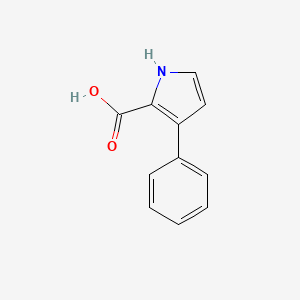
![N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2595678.png)
